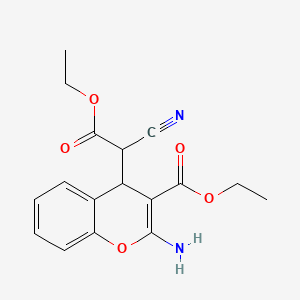

ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate

Descripción general

Descripción

Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound is of interest due to its unique structure, which combines multiple functional groups, making it a versatile molecule for various chemical reactions and applications.

Métodos De Preparación

The synthesis of ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where salicylic aldehydes react with active methylene compounds in the presence of a catalyst. This is followed by intramolecular cyclization via Michael addition . The reaction conditions often include the use of ethanol as a solvent and piperidine as a base, with microwave irradiation to accelerate the reaction . Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Bromo Position

In brominated derivatives (e.g., ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate), the bromo substituent undergoes nucleophilic substitution with:

-

Alkyl/aryl groups (via Suzuki-Miyaura coupling)

-

Methoxy groups (SN2 displacement)

These reactions modify the chromene scaffold for structure-activity relationship (SAR) studies, enhancing binding to antiapoptotic Bcl-2 proteins .

Hydrolysis and Decarboxylation Reactions

The ester groups and cyano substituents are reactive under basic or acidic conditions:

-

Ester Hydrolysis :

-

Ethoxy groups hydrolyze to carboxylic acids in aqueous NaOH/EtOH.

-

Rate influenced by solvent polarity and temperature.

-

-

Cyano Group Reactivity :

Decomposition Under Physiological Conditions

The compound exhibits instability in cell culture media (e.g., RPMI), decomposing rapidly with a half-life of 15 minutes . Key decomposition pathways include:

| Pathway | Products | Biological Impact |

|---|---|---|

| Oxidative Degradation | Reactive oxygen species (ROS) | Induces apoptosis via ROS |

| Hydrolytic Cleavage | Cyanoacetic acid derivatives | No direct bioactivity observed |

Decomposition-generated ROS are critical for its in vitro cytotoxicity, independent of Bcl-2 antagonism .

Functionalization for Analog Development

Modifications at the 6-position of the chromene ring (e.g., halogenation, alkylation) optimize binding to Bcl-2 family proteins. For example:

| Analog Substituent | Binding Affinity (Ki, μM) | Cytotoxicity (IC₅₀, μM) |

|---|---|---|

| 6-Bromo | 3.2 ± 0.4 | 8.7 ± 1.2 |

| 6-Cyclopentyl | 1.1 ± 0.2 | 0.6 ± 0.1 |

| 3',5'-Dimethoxyphenyl | 0.9 ± 0.3 | 0.4 ± 0.05 |

Analog 5q (3',5'-dimethoxyphenyl) shows enhanced cytotoxicity and selectivity against drug-resistant cancer cells .

Role in Apoptosis Induction

While not a direct reaction, the compound’s decomposition products interact with cellular targets:

Aplicaciones Científicas De Investigación

Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate is a chromene derivative with a variety of applications in scientific research, particularly in medicinal chemistry and organic synthesis . Chromenes, including this compound, are benzopyran derivatives known for their diverse biological activities, such as anti-allergic, anti-proliferative, anticancer, antibacterial, and antiviral properties .

Medicinal Chemistry

H-Chromenes, including this compound, are valuable scaffolds in medicinal chemistry due to their diverse biological activities .

- Anticancer Agents 2-amino-4-H-chromene-3-carbonitriles, a class of compounds related to this compound, have demonstrated cytotoxic activity against cancer cell lines . These compounds have shown good cell growth inhibitory activity and, in some cases, are more potent than standard drugs like etoposide . This suggests that chromene derivatives could be a basis for developing novel anticancer agents .

- Biological Applications Chromene derivatives have a wide range of biological applications, including anti-allergic, anti-proliferative, anticancer, antibacterial, and antiviral activities .

Organic Synthesis

This compound is used in organic synthesis .

- Multicomponent Reactions 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles can be synthesized through multicomponent reactions using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst in aqueous media at room temperature . These methods are environmentally friendly and provide excellent yields, highlighting the molecule's utility in creating complex chemical structures .

- Green Chemistry The synthesis of multi-substituted chromenes using DBU as a catalyst in aqueous media exemplifies green chemistry principles, offering an environmentally benign approach to creating biologically interesting molecules .

Mecanismo De Acción

The mechanism of action of ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation . The exact pathways and molecular targets are still under investigation, but the compound’s multifunctional nature makes it a promising candidate for various therapeutic applications.

Comparación Con Compuestos Similares

Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate can be compared to other chromene derivatives, such as:

2-amino-4H-chromene-3-carboxylate: Lacks the cyano and ethoxy groups, resulting in different chemical properties and biological activities.

4H-benzo[h]chromenes: These compounds have a fused benzene ring, which can enhance their biological activity.

Chromeno[2,3-d]pyrimidines: These derivatives contain a pyrimidine ring, offering unique interactions with biological targets. The presence of the cyano and ethoxy groups in this compound makes it distinct, providing additional sites for chemical modification and enhancing its versatility in research and industrial applications.

Actividad Biológica

Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, also known as compound X, is a derivative of the chromene class of compounds. This article explores its biological activity, particularly its anticancer properties, interactions with antiapoptotic proteins, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 65673-61-2

- Molecular Formula : C17H18N2O5

- Molecular Weight : 330.34 g/mol

- Purity : 95% .

The compound features a chromene backbone, which is known for its diverse biological activities. The presence of the ethoxy and cyano groups enhances its pharmacological properties.

Interaction with Bcl-2 Proteins

This compound has been identified as an antagonist of antiapoptotic Bcl-2 proteins. These proteins play a crucial role in cancer cell survival by inhibiting apoptosis. The compound's ability to bind to Bcl-2, Bcl-xL, and Bcl-w proteins suggests it can induce apoptosis in cancer cells that overexpress these proteins .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:

- Jurkat Cells : A type of T-cell leukemia that expresses high levels of Bcl-2.

- Non-Small Cell Lung Carcinoma (NCI-H460) : The compound was effective against this cell line, indicating broad-spectrum anticancer activity.

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has revealed that modifications at the 6-position of the chromene ring can enhance binding affinity and cytotoxicity. For instance, analogs with different alkyl groups at this position maintained or improved their efficacy against Bcl-2 proteins .

Study 1: Efficacy Against Bcl-2 Overexpression

A study evaluated several analogs of this compound for their ability to bind to Bcl proteins and induce apoptosis in cells overexpressing these proteins. The findings indicated that the most active analogs significantly inhibited cell growth and induced apoptosis through caspase activation .

Study 2: Combination Therapy Potential

In another investigation, the compound was tested in combination with other chemotherapeutic agents. Results showed enhanced efficacy when used alongside cisplatin, suggesting its potential as part of multi-drug regimens for treating resistant cancers .

Summary of Biological Activities

Propiedades

IUPAC Name |

ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5/c1-3-22-16(20)11(9-18)13-10-7-5-6-8-12(10)24-15(19)14(13)17(21)23-4-2/h5-8,11,13H,3-4,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTICPMGJMIXVNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=CC=CC=C2C1C(C#N)C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30984223 | |

| Record name | Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65673-61-2 | |

| Record name | Ethyl 2-amino-4-(cyanoethoxycarbonylmethyl)-4H-chromene-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065673612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What led to the unexpected formation of Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate in the study?

A1: The research aimed to synthesize 4-amino-2-hydroxy-5-methylidene-5H-chromeno[3,4-c]pyridine-1-carbonitriles using a multi-component reaction involving salicylaldehyde, ethyl cyanoacetate, and ammonium acetate. While this reaction was successful in ethanol, using water as a solvent instead led to the unexpected formation of this compound []. The researchers propose that this is due to the hydrogen bonding capacity of water with the cyano (-CN) group, increasing its electrophilicity and altering the reaction pathway [].

Q2: How was the structure of this compound confirmed in the study?

A2: The researchers used Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of the compound. Specifically, the presence of a benzylic proton and a methine proton was indicated by distinct doublets observed in the H NMR spectrum at chemical shifts of 4.33 ppm and 4.54 ppm, respectively, with a coupling constant of 3.6 Hz [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.